molecular formula C21H20FNO3 B2984004 3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010874-98-2

3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2984004
CAS RN: 1010874-98-2
M. Wt: 353.393
InChI Key: CZFOJFUFLUNKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C21H20FNO3 and its molecular weight is 353.393. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, research on related compounds and their applications in various fields can offer insights into potential areas where this compound might be relevant. For example, studies on new psychoactive substances, radiotracers for medical imaging, and the metabolism of novel pharmaceuticals highlight the broader context of chemical research applications:

  • New Psychoactive Substances : Research on new psychoactive substances, including various synthetic compounds, has expanded understanding of their prevalence, detection, and effects. These studies contribute to forensic toxicology and drug regulation efforts (Rust et al., 2012).

  • Radiotracer Applications : Radiotracers like 11C-CS1P1 have been evaluated for safety, dosimetry, and imaging characteristics in human studies, indicating the role of specific compounds in medical diagnostics, particularly in conditions like multiple sclerosis (Brier et al., 2022).

  • Metabolism and Disposition Studies : Investigations into the metabolism and disposition of pharmaceutical compounds, such as GSK1322322, provide critical information for drug development, including absorption, distribution, metabolism, and excretion characteristics (Mamaril-Fishman et al., 2014).

  • Positron Emission Tomography (PET) Imaging : PET imaging studies, utilizing compounds like 18F-FDOPA, offer insights into the brain's biochemical processes, aiding in the diagnosis and treatment planning for neurological disorders (Schwarzenberg et al., 2014).

properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3/c1-3-10-23-11-17-18(25-12-23)9-8-16-20(24)19(13(2)26-21(16)17)14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFOJFUFLUNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)F)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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